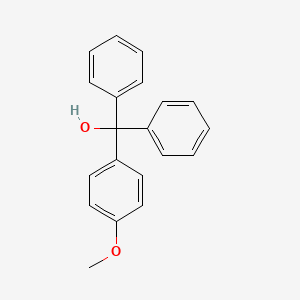![molecular formula C28H60NO5P B1213377 [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 83922-30-9](/img/structure/B1213377.png)
[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a long alkyl chain and a phosphate group, making it a valuable molecule in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of a long-chain alcohol with a phosphate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. For instance, the reaction may involve the use of dimethyl sulfoxide (DMSO) as a solvent and a catalyst such as triethylamine to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pH, and reactant concentrations .
化学反应分析
Types of Reactions
[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
科学研究应用
Chemistry
In chemistry, [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it a valuable tool for chemists .
Biology
In biological research, this compound is used to study cell membrane dynamics and lipid metabolism. Its long alkyl chain and phosphate group mimic natural phospholipids, making it useful in experiments involving cell membranes .
Medicine
Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate drugs and improve their bioavailability .
Industry
In industrial applications, this compound is used as an emulsifier and surfactant in various formulations. Its ability to stabilize emulsions makes it valuable in the production of cosmetics, pharmaceuticals, and food products .
作用机制
The mechanism of action of [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
相似化合物的比较
Similar Compounds
Miltefosine: A phospholipid drug with similar structural features, used as an antileishmanial agent.
Hexadecylphosphocholine: Another compound with a long alkyl chain and phosphate group, used in similar applications.
Uniqueness
What sets [2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate apart from similar compounds is its specific combination of functional groups and chain length. This unique structure allows it to interact with biological membranes in a distinct manner, making it particularly useful in research and industrial applications .
属性
CAS 编号 |
83922-30-9 |
|---|---|
分子式 |
C28H60NO5P |
分子量 |
521.8 g/mol |
IUPAC 名称 |
[2-(hexadecoxymethyl)-4-methylpentyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H60NO5P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-32-25-28(24-27(2)3)26-34-35(30,31)33-23-21-29(4,5)6/h27-28H,7-26H2,1-6H3 |
InChI 键 |
PHUWYURXTZTBJY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(CC(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC(CC(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
同义词 |
2-isobutyl-PAF 2-isobutyl-platelet activating factor 2-isobutyl-platelet activating factor, (+-)-isomer 3,5,9-Trioxa-4 phosphapentacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-(2-methylpropyl)-, hydroxide, inner salt, (+-)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Fluoro-12-methylbenzo[a]anthracen-7-yl)methyl acetate](/img/structure/B1213294.png)
![methyl 7-[(1S,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]-7-oxoheptanoate](/img/structure/B1213295.png)
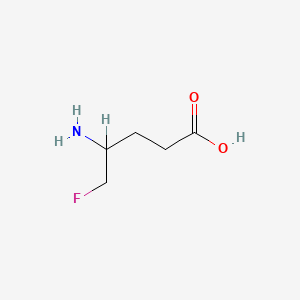

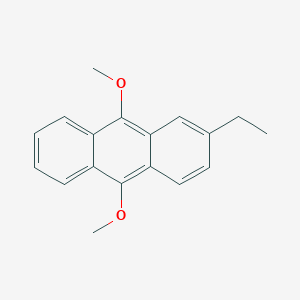
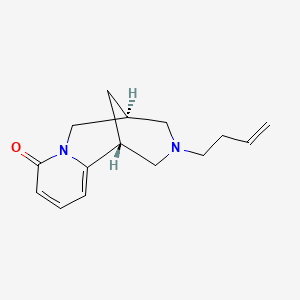
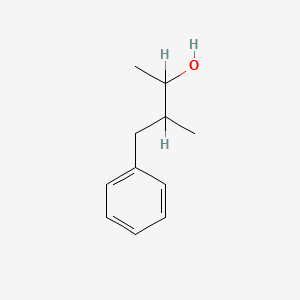

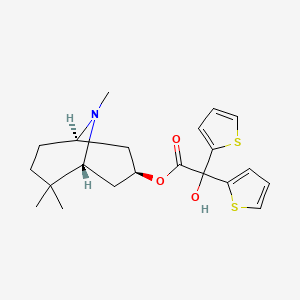



![Octadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1213314.png)
